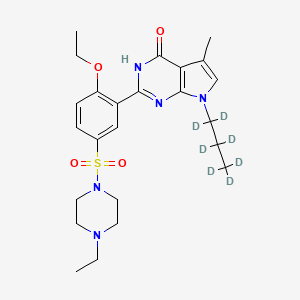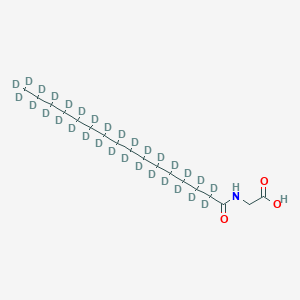
9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol is a triterpenoid compound with the molecular formula C30H50O2. It is a derivative of lanosterol, a key intermediate in the biosynthesis of steroids. This compound is known for its unique structure, which includes a cyclopropane ring fused to a steroid nucleus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol typically involves multiple steps starting from simpler steroidal precursors. One common method involves the cyclization of lanosterol derivatives under acidic conditions to form the cyclopropane ring. This is followed by selective hydroxylation at the 3beta and 24 positions using reagents such as osmium tetroxide or selenium dioxide.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. it can be produced on a small scale in specialized laboratories using the synthetic routes mentioned above. The process requires precise control of reaction conditions to ensure the correct formation of the cyclopropane ring and hydroxyl groups.
Análisis De Reacciones Químicas
Types of Reactions
9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 3beta and 24 positions can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation.
Major Products Formed
Oxidation: Formation of 3-keto-24-hydroxy derivatives or 3,24-diketones.
Reduction: Formation of 3beta,24-dihydroxy derivatives.
Substitution: Formation of 3-chloro-24-hydroxy or 3-bromo-24-hydroxy derivatives.
Aplicaciones Científicas De Investigación
9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex steroidal compounds.
Biology: Studied for its role in the biosynthesis of steroids and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid biosynthesis, such as lanosterol synthase. The compound’s unique structure allows it to bind to these enzymes and alter their activity, leading to changes in the levels of various steroidal intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Cycloartenol: Another triterpenoid with a similar structure but lacking the hydroxyl groups at the 3beta and 24 positions.
Lanosterol: A precursor in the biosynthesis of 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol, with a similar steroid nucleus but without the cyclopropane ring.
Cycloartenyl Acetate: A derivative of cycloartenol with an acetate group at the 3beta position.
Uniqueness
This compound is unique due to its cyclopropane ring fused to the steroid nucleus and the presence of hydroxyl groups at the 3beta and 24 positions. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C30H50O2 |
|---|---|
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
(1S,3R,12S,16R)-15-(5-hydroxy-6-methylhept-6-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C30H50O2/c1-19(2)22(31)9-8-20(3)21-12-14-28(7)24-11-10-23-26(4,5)25(32)13-15-29(23)18-30(24,29)17-16-27(21,28)6/h20-25,31-32H,1,8-18H2,2-7H3/t20?,21?,22?,23?,24?,25?,27-,28+,29-,30+/m1/s1 |
Clave InChI |
MHGLNDDJLDJDBG-ZFWQOEIKSA-N |
SMILES isomérico |
CC(CCC(C(=C)C)O)C1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CCC(C5(C)C)O)C)C |
SMILES canónico |
CC(CCC(C(=C)C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B12425243.png)


![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)

![2-[(4S,10S,16S,22S)-4-(4-aminobutyl)-16-benzyl-18-(2-cyclopropylacetyl)-12-[2-(3,5-dimethoxyphenyl)acetyl]-10,22-bis(2-methylpropyl)-6-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B12425258.png)



![7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12425275.png)
